molecular formula C25H22N6O B10860585 N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide

N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide

Cat. No.: B10860585
M. Wt: 422.5 g/mol
InChI Key: YJJMPAOJOSVSDB-UHFFFAOYSA-N
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Description

BAY-974 is a chemical compound that has been studied primarily as a control compound in research involving AMP-activated protein kinase (AMPK) inhibitors. Unlike its closely related counterpart BAY-3827, BAY-974 does not inhibit AMPK, making it useful for comparative studies .

Preparation Methods

The preparation methods for BAY-974 are not extensively documented in the public domain. it is known that high-throughput screening and chemical optimization techniques are typically employed to identify and synthesize such compounds . These methods involve iterative cycles of synthesis and testing to optimize the desired properties of the compound.

Chemical Reactions Analysis

BAY-974 does not exhibit significant activity in inhibiting AMPK, and therefore, its chemical reactions are not as extensively studied as those of more active compounds like BAY-3827. it is known to undergo standard organic reactions such as oxidation, reduction, and substitution under typical laboratory conditions . The specific reagents and conditions used in these reactions would depend on the desired modifications to the compound’s structure.

Mechanism of Action

BAY-974 is often compared with BAY-3827, a potent AMPK inhibitor. While BAY-3827 effectively inhibits AMPK and has significant anti-proliferative effects in cancer cell lines, BAY-974 does not inhibit AMPK and serves as a negative control . This comparison highlights the specificity and potency of BAY-3827, as well as the utility of BAY-974 in providing a clear baseline for experimental results.

Properties

Molecular Formula

C25H22N6O

Molecular Weight

422.5 g/mol

IUPAC Name

N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C25H22N6O/c1-14-7-5-6-8-18(14)25(32)29-24-19-11-17(9-10-22(19)31(4)30-24)23-20(12-26)15(2)28-16(3)21(23)13-27/h5-11,23,28H,1-4H3,(H,29,30,32)

InChI Key

YJJMPAOJOSVSDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN(C3=C2C=C(C=C3)C4C(=C(NC(=C4C#N)C)C)C#N)C

Origin of Product

United States

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